N-(2-Acetylphenyl)-2,2-dichloroacetamide
Description
N-(2-Acetylphenyl)-2,2-dichloroacetamide is a dichloroacetamide derivative featuring a 2-acetylphenyl substituent on the amide nitrogen. The acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from other substituents (e.g., chloro, methyl, sulfonyl), influencing molecular conformation, intermolecular interactions, and reactivity.
Properties
CAS No. |
6140-12-1 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)7-4-2-3-5-8(7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15) |
InChI Key |
RXPVDFOFHSWFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide typically involves the acylation of 2-acetylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylphenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N-(2-Acetylphenyl)-2,2-dichloroacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets such as enzymes. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact molecular pathways involved in its action may vary depending on the specific biological context and target enzymes.
Comparison with Similar Compounds
Structural Comparison with Analogous Dichloroacetamides
Crystallographic and Bond Geometry
Structural studies on substituted dichloroacetamides reveal that side-chain substituents significantly influence bond lengths and angles. For example:
- N-(Phenyl)-2,2-dichloroacetamide : The C(α)-C(O) bond length is 1.521 Å, while the C-Cl bond lengths average 1.776 Å .
- N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) : The C(α)-C(O) bond elongates to 1.536 Å due to steric hindrance from the bulky trimethylphenyl group .
- N-(4-Chlorophenylsulfonyl)-2,2-dichloroacetamide : The trans conformation of N-H and C=O bonds facilitates intermolecular N-H···O hydrogen bonding, a common feature in sulfonamide analogs .
Table 1: Key Bond Lengths and Angles in Dichloroacetamides
Phase Behavior and Solid-State Dynamics
N-[2,6-Dichlorophenyl]-2,2-dichloroacetamide exhibits multiple solid phases, with a stable low-temperature phase and an unstable high-temperature phase detected via ³⁵Cl NQR and thermal analysis . In contrast, N-(2,5-dimethylphenyl)-2,2-dichloroacetamide shows crystallographically equivalent chlorine atoms, resulting in a single ³⁵Cl NQR frequency (37.50 MHz) . The acetyl substituent may introduce similar phase complexity due to conformational flexibility.
Electronic and Spectroscopic Properties
HOMO-LUMO and Natural Bond Orbital (NBO) Analysis
Density functional theory (DFT) studies on N-(chlorophenyl)-2,2-dichloroacetamides reveal substituent-dependent electronic properties:
- N-(Phenyl)-2,2-dichloroacetamide : HOMO-LUMO gap = 5.23 eV; NBO charges on Cl atoms = -0.32 e .
- N-(4-Chlorophenyl)-2,2-dichloroacetamide : Reduced HOMO-LUMO gap (5.10 eV) due to electron-withdrawing para-Cl .
- N-(2-Chlorophenyl)-2,2-dichloroacetamide : Greater charge localization on the ortho-Cl (NBO = -0.35 e) .
The acetyl group’s electron-withdrawing nature in N-(2-Acetylphenyl)-2,2-dichloroacetamide is predicted to further lower the HOMO-LUMO gap and enhance charge polarization.
³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy
³⁵Cl NQR frequencies correlate with substituent electronic effects:
- N-(Phenyl)-2,2-dichloroacetamide : Two frequencies at 37.195 MHz and 37.596 MHz .
- N-(Methylphenyl)-2,2-dichloroacetamides : Frequencies range between 37.009–38.014 MHz, with deviations attributed to methyl group electron donation .
- N-(Chlorophenyl)-2,2-dichloroacetamides : Higher frequencies (e.g., 37.85 MHz for para-Cl) due to increased electron withdrawal .
Table 2: Experimental vs. Computed ³⁵Cl NQR Frequencies
| Compound | Experimental (MHz) | Computed (MHz) | Deviation (%) | Reference |
|---|---|---|---|---|
| N-(Phenyl)-2,2-dichloroacetamide | 37.195, 37.596 | 37.20, 37.60 | 0.01 | |
| N-(4-Chlorophenyl)-2,2-dichloroacetamide | 37.85 | 37.80 | 0.13 |
The acetyl group’s resonance and inductive effects may shift NQR frequencies beyond the ranges observed for methyl or chloro substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
